molecular formula C11H11NO3 B8658289 4,6-dimethoxyisoquinolin-1(2H)-one CAS No. 630423-39-1

4,6-dimethoxyisoquinolin-1(2H)-one

Cat. No.: B8658289
CAS No.: 630423-39-1
M. Wt: 205.21 g/mol
InChI Key: DSCYPAFGAWSCNA-UHFFFAOYSA-N
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Description

4,6-dimethoxyisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

630423-39-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4,6-dimethoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO3/c1-14-7-3-4-8-9(5-7)10(15-2)6-12-11(8)13/h3-6H,1-2H3,(H,12,13)

InChI Key

DSCYPAFGAWSCNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC=C2OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-fluoro-6-methoxyisoquinolin-1(2H)-one (7 g, 40.0 mmol) in methanol (70 ml) was added iodozobenzenediacetate (14.16 g, 40.0 mmol) followed by methane sulphonic acid (11.52 g, 120 mmol) at room temperature. The reaction mass was heated at reflux for 3 h. The solvent was evaporated and the residue was diluted with cold water. The precipitated solid was filtered, washed with water to get crude compound (4 g, 48.8%) as a light red colored solid. 1H NMR (400 MHz, DMSO): δ ppm 8.11-8.09 (d, J=8 Hz, 1H), 7.19 (s, 1H), 7.13-7.11 (d, J=8 Hz, 1H), 6.72-6.71 (d, J=12 Hz, 1H), 3.89 (s, 3H), 3.79 (s, 3H); MS: MS m/z 206.1 (M++1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
11.52 g
Type
reactant
Reaction Step Two
Yield
48.8%

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